molecular formula C15H22ClN5O B11079010 4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11079010
M. Wt: 323.82 g/mol
InChI Key: VYHPGXVUNGIZCF-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a chloro group, a cyclohexenyl ethyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps. One common method includes the reaction of 4-chloro-6-(morpholin-4-yl)-1,3,5-triazine with 2-(cyclohex-1-en-1-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or acetonitrile, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the triazine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted triazine derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups and the triazine ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H22ClN5O

Molecular Weight

323.82 g/mol

IUPAC Name

4-chloro-N-[2-(cyclohexen-1-yl)ethyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C15H22ClN5O/c16-13-18-14(17-7-6-12-4-2-1-3-5-12)20-15(19-13)21-8-10-22-11-9-21/h4H,1-3,5-11H2,(H,17,18,19,20)

InChI Key

VYHPGXVUNGIZCF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC2=NC(=NC(=N2)Cl)N3CCOCC3

Origin of Product

United States

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